molecular formula C12H17N3O6S B2533587 Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate CAS No. 897622-91-2

Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B2533587
CAS No.: 897622-91-2
M. Wt: 331.34
InChI Key: LTKCCKTUGXAISH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate has a molecular formula of C14H16N2O3 .


Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate has an average mass of 260.288 Da .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. The study highlighted the successful synthesis of these compounds, with some showing significant potential as anticancer agents in vitro, suggesting a promising avenue for future anticancer therapy development (Rehman et al., 2018).

Antibacterial Applications

Another study focused on the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents, providing insights into the potential use of related compounds in combating bacterial infections (Miyamoto et al., 1987).

Antioxidant Applications

The synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives as antioxidant agents were also explored. These compounds exhibited promising antioxidant activity, suggesting their potential application in managing oxidative stress-related conditions (Asha et al., 2009).

Synthesis and Molecular Docking Studies

Research on the synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives highlighted their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's disease treatment (Khalid et al., 2014).

Antimicrobial and Enzyme Inhibitory Activities

The antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate were investigated, showing significant activities against bacterial strains and potential in type-2 diabetes treatment due to their enzyme inhibitory properties (Munir et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, the contribution of solvent HBA effect decreases, owing to decreasing substituent proton-donating capabilities, which increases the contribution of tautomer b .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, Ethyl 4-piperidinecarboxylate has hazard statements H302, H312, H332 .

Properties

IUPAC Name

ethyl 1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6S/c1-2-21-11(17)8-3-5-15(6-4-8)22(19,20)9-7-13-12(18)14-10(9)16/h7-8H,2-6H2,1H3,(H2,13,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKCCKTUGXAISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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